molecular formula C9H18NO4P B14651341 Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate CAS No. 41004-02-8

Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate

Cat. No.: B14651341
CAS No.: 41004-02-8
M. Wt: 235.22 g/mol
InChI Key: JHFNNRIZCWIQPC-UHFFFAOYSA-N
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Description

Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is an organophosphorus compound featuring an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate typically involves the reaction of diethyl phosphite with 5,5-dimethyl-4,5-dihydro-1,3-oxazoline under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide or potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxazoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the phosphonate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is unique due to its oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonate compounds. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.

Properties

CAS No.

41004-02-8

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

4-diethoxyphosphoryl-5,5-dimethyl-4H-1,3-oxazole

InChI

InChI=1S/C9H18NO4P/c1-5-13-15(11,14-6-2)8-9(3,4)12-7-10-8/h7-8H,5-6H2,1-4H3

InChI Key

JHFNNRIZCWIQPC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1C(OC=N1)(C)C)OCC

Origin of Product

United States

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